Chlorocyclobutane vs. Cyclopentyl Chloride: Inverse Reactivity Ranking in Hydrolysis
In hydrolysis studies (50% ethanol/50% water), the reactivity sequence for cycloalkyl chlorides is Cyclobutyl > Cyclopentyl > Cyclohexyl >> Cyclopropyl. This is a critical inversion from the expected trend based solely on ring strain, where cyclopentyl is generally more reactive in other SN2 contexts [1].
| Evidence Dimension | Relative Hydrolysis Rate |
|---|---|
| Target Compound Data | Cyclobutyl chloride (Chlorocyclobutane) - most reactive among the 4-, 5-, and 6-membered ring chlorides tested. |
| Comparator Or Baseline | Cyclopentyl chloride - less reactive than cyclobutyl chloride in this specific system. |
| Quantified Difference | Cyclobutyl chloride exhibits higher reactivity than cyclopentyl chloride, contrary to the trend observed for SN2 reactions with other nucleophiles. |
| Conditions | Hydrolysis in 50% ethanol-50% water solution. |
Why This Matters
This specificity dictates that Chlorocyclobutane is the superior electrophile for targeted hydrolytic transformations where a cyclopentyl analog would be less efficient, directly impacting synthetic route selection and yield optimization.
- [1] Roberts, J. D., et al. Small-Ring Compounds. VIII. Some Nucleophilic Displacement Reactions... J. Am. Chem. Soc., 1951. View Source
